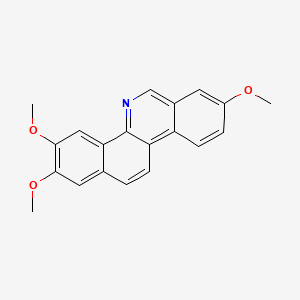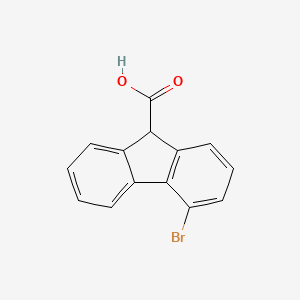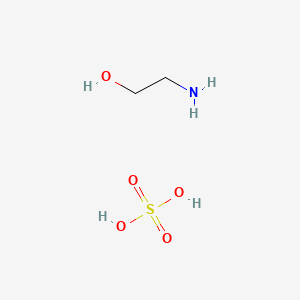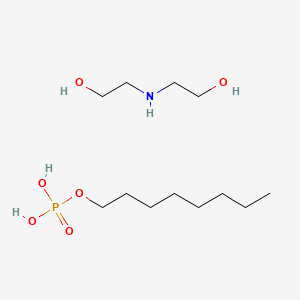
Adenosine-5'-diphosphate monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate.
Reduction: It can be reduced to form adenosine-5’-monophosphate.
Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Adenosine-5’-triphosphate.
Reduction: Adenosine-5’-monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Adenosine-5’-diphosphate monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide metabolism.
Mécanisme D'action
Adenosine-5’-diphosphate monopotassium salt exerts its effects by interacting with specific purinergic receptors, such as P2Y1 and P2X2/3 receptors. It acts as an agonist for these receptors, leading to various cellular responses, including platelet aggregation and modulation of cellular energy metabolism . The compound also plays a role in the regulation of the phosphorylation status of AMP-activated protein kinase, which is involved in cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.
Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.
Adenosine: The nucleoside form without any phosphate groups.
Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .
Propriétés
Formule moléculaire |
C10H14KN5O10P2 |
|---|---|
Poids moléculaire |
465.29 g/mol |
Nom IUPAC |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
ZNCWUOPIJTUALR-MCDZGGTQSA-M |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















